molecular formula C11H19BrO2 B13312624 3-Bromo-4-(cycloheptyloxy)oxolane

3-Bromo-4-(cycloheptyloxy)oxolane

Cat. No.: B13312624
M. Wt: 263.17 g/mol
InChI Key: GYIUDGFOECVHQR-UHFFFAOYSA-N
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Description

3-Bromo-4-(cycloheptyloxy)oxolane is an organic compound with the molecular formula C11H19BrO2. It is a brominated oxolane derivative, characterized by the presence of a bromine atom at the third position and a cycloheptyloxy group at the fourth position of the oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptyloxy)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the reaction of 4-(cycloheptyloxy)oxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(cycloheptyloxy)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 3-substituted-4-(cycloheptyloxy)oxolanes.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of 4-(cycloheptyloxy)oxolane.

Scientific Research Applications

3-Bromo-4-(cycloheptyloxy)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cycloheptyloxy)oxolane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the oxolane ring is susceptible to cleavage and formation of higher oxidation state compounds. The molecular targets and pathways involved are determined by the specific chemical environment and reagents used.

Comparison with Similar Compounds

    3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure with a cyclopentylmethoxy group instead of a cycloheptyloxy group.

    Tetrahydrofuran (THF): A simpler oxolane derivative without bromination or additional substituents.

Uniqueness: 3-Bromo-4-(cycloheptyloxy)oxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other oxolane derivatives. The presence of the cycloheptyloxy group adds steric bulk and influences the compound’s chemical behavior.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-bromo-4-cycloheptyloxyoxolane

InChI

InChI=1S/C11H19BrO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2

InChI Key

GYIUDGFOECVHQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2COCC2Br

Origin of Product

United States

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